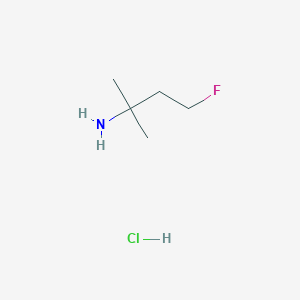![molecular formula C22H20ClFN2O4S B2410523 4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111031-90-3](/img/structure/B2410523.png)
4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline is a useful research compound. Its molecular formula is C22H20ClFN2O4S and its molecular weight is 462.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
- A study explored the synthesis of quinoline derivatives, including similar compounds to 4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline, and evaluated their antimicrobial activity. However, the results did not show significant antibacterial or antifungal effects at various concentrations (Bonacorso et al., 2018).
Crystal Structure Analysis
- Research on the crystal structures of related quinoline compounds, which are active against multidrug-resistant tuberculosis strains, provides insights into their molecular conformation. These studies contribute to understanding the relationship between structure and biological activity (Souza et al., 2013).
Electrochemical Studies
- Electrochemical analysis of quinoline compounds and their precursors has been conducted. Such studies help in understanding the electrochemical behavior and potential applications of these compounds in various fields (Srinivasu et al., 1999).
Synthesis for Antibacterial Applications
- Several studies have been conducted on the synthesis of novel fluoroquinolone compounds, including quinoline derivatives, for potential antibacterial applications. These studies often focus on developing new compounds with enhanced antibacterial properties (Li et al., 2004).
PDGF Receptor Tyrosine Kinase Inhibition
- Research has been conducted on quinoline derivatives as inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), suggesting potential therapeutic applications in diseases related to PDGF-RTK activity (Maguire et al., 1994).
Synthesis for Antitumor and Antimicrobial Applications
- Synthesis of quinoline derivatives has been explored for antitumor, analgesic, antimicrobial activities, and as fluorophores. These studies aim to develop compounds with specific biological activities and applications in studying biological systems (Aleksanyan & Hambardzumyan, 2014).
Anticancer Activity
- Investigations into 4-aminoquinoline derivatives have been conducted to assess their potential as anticancer agents. This includes evaluating the cytotoxicity of these compounds against various cancer cell lines, providing insights into their potential therapeutic applications (Solomon et al., 2019).
properties
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-30-20-8-6-15(12-18(20)23)31(28,29)21-16-11-14(24)5-7-19(16)25-13-17(21)22(27)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHALSBBYWPBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

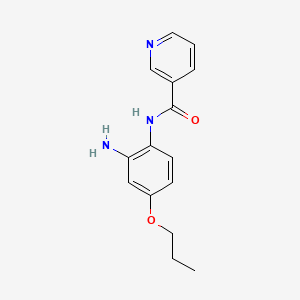
![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

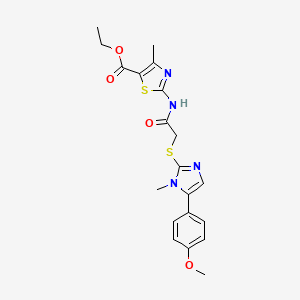
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)
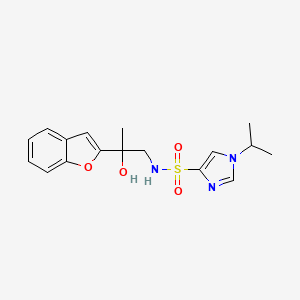
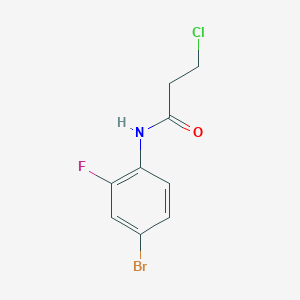
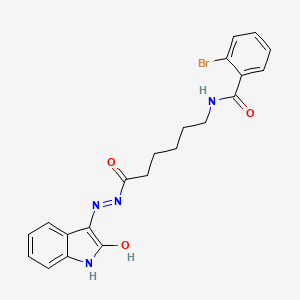
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)
